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Compound of Interest

Compound Name: 3-Methyl-2-azaspiro[4.5]decane

CAS No.: 592478-37-0

Cat. No.: B1625004

Get Quote

Executive Summary
This guide provides a technical comparison between unsubstituted azaspiro[4.5]decane and its

3-methyl substituted analog. These scaffolds are critical "privileged structures" in medicinal

chemistry, serving as conformationally restricted surrogates for proline or piperidine in drug

design.[1]

The addition of a methyl group at the 3-position (typically

to the nitrogen in the 5-membered ring of 2-azaspiro[4.5]decane) introduces chirality, increases
lipophilicity, and restricts conformational flexibility. These changes profoundly impact bioactivity,
particularly in anticonvulsant efficacy, metabolic stability, and receptor selectivity (e.g., for
SHP2, M1 muscarinic, or

receptors).[1]

Part 1: Structural & Physicochemical Comparison
The core difference lies in the steric and electronic environment of the pyrrolidine ring.[1] The

3-methyl substitution converts an achiral, flexible amine into a chiral, rigidified scaffold.[1]
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Table 1: Physicochemical Profile Comparison

Feature
Unsubstituted
Azaspiro[4.5]decan
e

3-Methyl-
Azaspiro[4.5]decan
e

Impact on
Bioactivity

Molecular Weight ~139.24 g/mol ~153.27 g/mol

Slight increase;

maintains fragment-

like quality.

LogP (Calc) ~2.1 - 2.3 ~2.5 - 2.8

Increased

Lipophilicity:

Enhances Blood-Brain

Barrier (BBB)

penetration, crucial for

CNS drugs (e.g.,

anticonvulsants).

Chirality Achiral
Chiral (R/S

enantiomers)

Stereoselectivity: One

enantiomer typically

exhibits >10-fold

higher potency

(eudismic ratio).

Conformation
Flexible

envelope/twist
Restricted envelope

Entropy Penalty:

Reduces entropy loss

upon binding,

potentially improving

affinity (

).[1]

Metabolic Stability
Susceptible to

-oxidation

Sterically hindered

-carbon

Half-life Extension:

Methyl group blocks

metabolic attack at the

reactive

-position.
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Part 2: Pharmacological Performance & SAR
Analysis
Anticonvulsant Activity (Spirosuccinimides)
In the context of 2-azaspiro[4.5]decane-1,3-diones (spirosuccinimides), the 3-methyl

substitution (often referring to the methyl on the cyclohexane ring in older nomenclature, or the

-methyl in newer scaffolds) is a determinant of efficacy.

Unsubstituted: Shows moderate protection in Maximal Electroshock (MES) tests but often

lacks potency in subcutaneous Pentylenetetrazole (scPTZ) models.

Methyl-Substituted: Introduction of a methyl group (specifically on the hydrophobic

cyclohexane moiety or the imide ring) significantly enhances lipophilicity and receptor

occupancy.

Experimental Insight: Data indicates that methyl-substituted derivatives can achieve ED50

values < 100 mg/kg in MES tests, whereas unsubstituted analogs often require >300

mg/kg.[1]

SHP2 and Phosphatase Inhibition
Recent studies (e.g., TNO155 analogs) utilize 3-methyl-8-azaspiro[4.5]decane scaffolds.

Mechanism: The spiro-system locks the amine in a specific vector relative to the protein

active site.

3-Methyl Effect: The methyl group fills a specific hydrophobic pocket (selectivity filter) in the

SHP2 allosteric site, improving potency (

) from micromolar to nanomolar ranges compared to the unsubstituted linker.

Pathway Visualization: Mechanism of Action
The following diagram illustrates how the 3-methyl substitution enhances CNS drug

performance through ADME optimization and receptor binding.
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Caption: Mechanistic impact of 3-methyl substitution on physicochemical properties leading to

enhanced bioactivity.

Part 3: Experimental Protocols
Protocol A: Synthesis of (3S)-3-Methyl-2-
azaspiro[4.5]decane (Representative Route)
This protocol describes the formation of the methylated scaffold, essential for verifying the

"methyl effect" in SAR studies.

Reagents:

Cyclohexanone

L-Alanine ethyl ester (source of chiral 3-methyl)

Titanium(IV) ethoxide (Lewis acid catalyst)

Sodium cyanoborohydride (Reducing agent)

Step-by-Step Methodology:

Imine Formation:

Charge a flame-dried flask with Cyclohexanone (1.0 eq) and L-Alanine ethyl ester HCl (1.1

eq).
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Add dry DCM and

(2.0 eq) under

atmosphere.

Stir at room temperature for 12 hours. Checkpoint: Monitor disappearance of ketone by

TLC.

Cyclization Precursor:

The resulting imine is often trapped or reacted via a Grignard/allyl addition to form the

spiro-precursor, but for the 2-azaspiro core, a common route involves Dieckmann

condensation or Ring-Closing Metathesis (RCM) of diallyl intermediates.[1]

Alternative (Direct Spiro-cyclization): React cyclohexanone with ethyl 2-bromopropionate

and Zn (Reformatsky) followed by amine condensation.

Reduction:

If forming the spiro-lactam (3-methyl-2-azaspiro[4.5]decan-1-one): Dissolve intermediate

in THF.

Add

(3.0 eq) dropwise at 0°C. Reflux for 4 hours.

Quench with Fieser method (

, 15% NaOH,

).[1]

Purification:

Extract with EtOAc.[1][2] Dry over

.[1][2]

Purify via column chromatography (DCM:MeOH:NH4OH).
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Validation:

-NMR should show a doublet at

ppm (Methyl group) and complex multiplets for the spiro-cyclohexane ring.

Protocol B: Comparative Anticonvulsant Assay (MES
Test)
To objectively compare bioactivity:

Animals: Male albino mice (18-25g).

Administration: Administer Unsubstituted vs. 3-Methyl compounds (suspended in Tween-80)

intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg.[1]

Stimulus: Apply electrical stimulus (50 mA, 60 Hz, 0.2s) via auricular electrodes 30 minutes

post-injection.

Endpoint: Abolition of the tonic hindlimb extension component of the seizure.

Data Analysis: Calculate

using probit analysis.

Expected Result: 3-Methyl analog should show lower

(higher potency) due to improved lipophilicity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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